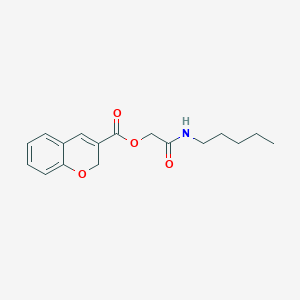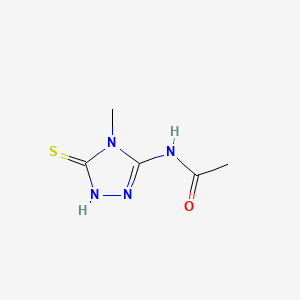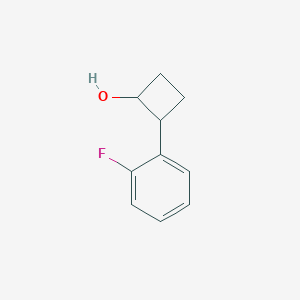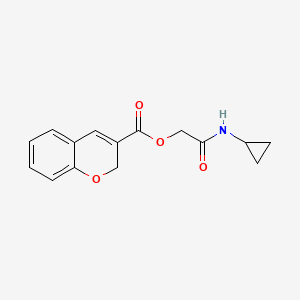
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is a synthetic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with pentylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-Oxo-2H-chromene-3-carbonitriles
- Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-Oxo-2-(pentylamino)ethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
[2-oxo-2-(pentylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-2-3-6-9-18-16(19)12-22-17(20)14-10-13-7-4-5-8-15(13)21-11-14/h4-5,7-8,10H,2-3,6,9,11-12H2,1H3,(H,18,19) |
Clave InChI |
OSQRHPBHTYZEBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)


![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)



